molecular formula C9H8O4 B044017 Methyl 4-formyl-3-hydroxybenzoate CAS No. 24589-98-8

Methyl 4-formyl-3-hydroxybenzoate

Cat. No.: B044017
CAS No.: 24589-98-8
M. Wt: 180.16 g/mol
InChI Key: OMCTZIDLDSYPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formyl-3-hydroxybenzoate: is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a hydroxy group on the benzene ring, along with a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Methyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:

Safety and Hazards

Methyl 4-formyl-3-hydroxybenzoate is harmful to aquatic life with long-lasting effects . It is also a moderate to severe irritant to the skin and eyes . The compound should not be released into the environment .

Mechanism of Action

Target of Action

Methyl 4-formyl-3-hydroxybenzoate is a synthetic intermediate used in the synthesis of various compounds The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a synthetic intermediate, it is primarily used in the synthesis of other compounds . Its interaction with its targets and the resulting changes would depend on the specific context of its use.

Biochemical Pathways

As a synthetic intermediate, it is involved in the synthesis of other compounds . The affected pathways and their downstream effects would depend on the specific compounds being synthesized.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is bbb permeant . . These properties could impact its bioavailability.

Result of Action

As a synthetic intermediate, its effects would depend on the specific compounds being synthesized .

Biochemical Analysis

Biochemical Properties

Methyl 4-formyl-3-hydroxybenzoate is involved in various biochemical reactions. It is used in the preparation of α-glucosidase inhibitors , which are enzymes that play a crucial role in the digestion of carbohydrates. It is also used in the preparation of β-lactamase substrates , which are compounds that can inhibit the action of β-lactamase enzymes, thus playing a significant role in combating antibiotic resistance.

Cellular Effects

It is known that the compound has the potential to prevent neurodegenerative diseases (NDDs)

Molecular Mechanism

The exact molecular mechanism of this compound is not well-documented. It is known that it can exert its effects at the molecular level through various interactions with biomolecules. For instance, it is a useful synthetic intermediate in the synthesis of Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 80-84 °C , indicating its stability under normal laboratory conditions.

Metabolic Pathways

It is known that the compound is a useful synthetic intermediate in the synthesis of 1,2-Benzisoxazole-5-carboxylic Acid , suggesting that it may be involved in the metabolic pathways of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxybenzoate with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile. The reaction is carried out under an inert atmosphere at temperatures ranging from 0°C to 80°C for 12 hours. The product is then extracted and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Methyl 4-carboxy-3-hydroxybenzoate.

    Reduction: Methyl 4-hydroxymethyl-3-hydroxybenzoate.

    Substitution: Methyl 4-alkoxy-3-hydroxybenzoate.

Comparison with Similar Compounds

  • Methyl 3-formyl-4-hydroxybenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 3-hydroxybenzoate

Comparison: Methyl 4-formyl-3-hydroxybenzoate is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. Compared to methyl 3-formyl-4-hydroxybenzoate, the position of the formyl group is different, leading to variations in chemical behavior and applications .

Properties

IUPAC Name

methyl 4-formyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCTZIDLDSYPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559789
Record name Methyl 4-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-98-8
Record name Methyl 4-formyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-formyl-3-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylenetetramine (141.4 g) at room temperature and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure, to the resulting residue is added water, the mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1 followed by 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g)
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
141.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Formyl-3-hydroxybenzoic acid (5 g, 30 mmol) was suspended in methanol (70 mL), and treated with thionyl chloride (3.29 mL 45 mmol) dropwise. The mixture was heated to reflux overnight. Concentrated to dryness, and 50 mL of toluene was added, and concentrated again. The residue was recrystallized from ethyl acetate-hexane. A total of 4.8 g (85%) of methyl 4-formyl-3-hydroxybenzoate was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl 3-hydroxybenzoate (75.5 g) is dissolved in trifluoroacetic acid (2 L), thereto is added hexamethylene-tetramine tetramine (141.4 g) at room temperature, and the mixture is heated under reflux for 3 hours. The reaction solution is concentrated under reduced pressure and water is added to the resulting residue. The mixture is adjusted to pH 8 with potassium carbonate and sodium hydrogen carbonate, diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over sodium sulfate, and evaporated to remove the solvent under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate=8/1, 5/1, and then 2/1) to give methyl 2-formyl-3-hydroxybenzoate (54.6 g) (ESI-MS m/z: 179[M−H]−) and methyl 4-formyl-3-hydroxybenzoate (4.4 g) (ESI-MS m/z: 179[M−H]−).
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
hexamethylene-tetramine tetramine
Quantity
141.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-formyl-3-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-formyl-3-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.